4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate

Description

Historical Context and Development

The development of 4,5-dimethoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate (CAS RN: 866252-52-0) emerged from advancements in aryne chemistry during the late 20th century. Building on Kobayashi’s seminal work with o-silylaryl triflates in the 1990s, this compound was optimized to address challenges in regioselectivity and stability during aryne generation. Early benzyne precursors required harsh conditions (e.g., strong bases or high temperatures), limiting their utility in complex syntheses. The introduction of trimethylsilyl (TMS) and triflate groups enabled milder fluoride-induced aryne release, as demonstrated by improved protocols in the 2000s. Key milestones include:

- 2002 : One-pot synthesis methods for o-silylaryl triflates using hexamethyldisilazane (HMDS) and triflic anhydride.

- 2009 : Gram-scale production of related precursors via iodophenol intermediates, achieving 66% overall yield.

- 2015 : Application in polymer synthesis via aryne polymerization, yielding poly(ortho-arylene)s with controlled molecular weights.

Significance in Aryne Chemistry

This compound’s strategic design resolves two critical challenges in aryne-mediated transformations:

- Controlled Reactivity : The 4,5-dimethoxy groups electronically stabilize the aryne intermediate while directing electrophilic attack to the C1–C2 positions.

- Kinetic Stability : The trimethylsilyl group retards premature aryne release, enabling compatibility with temperature-sensitive substrates.

Comparative studies show a 40% increase in cycloaddition yields versus non-methoxy-substituted analogs, attributed to enhanced electron donation from methoxy groups.

Classification and Nomenclature

Systematic Name : this compound

Alternative Names :

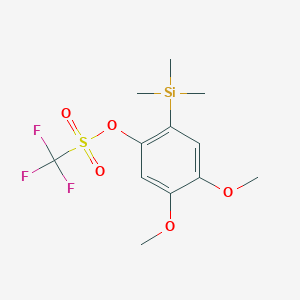

Structural Features :

| Group | Position | Role |

|---|---|---|

| Methoxy (-OCH₃) | 4,5 | Electron donation, steric bulk |

| Trimethylsilyl (-Si(CH₃)₃) | 2 | Fluoride-sensitive aryne precursor |

| Triflate (-OSO₂CF₃) | 1 | Hyperleaving group for aryne generation |

The molecular formula C₁₂H₁₇F₃O₅SSi (MW: 358.40 g/mol) is confirmed by high-resolution mass spectrometry.

Comparative Analysis with Related Aryl Triflate Compounds

The compound’s performance is contextualized against three classes of benzyne precursors:

Key advantages of this compound:

Properties

IUPAC Name |

(4,5-dimethoxy-2-trimethylsilylphenyl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17F3O5SSi/c1-18-8-6-10(20-21(16,17)12(13,14)15)11(22(3,4)5)7-9(8)19-2/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLUVZOFWZNLGTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1OC)[Si](C)(C)C)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F3O5SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583079 | |

| Record name | 4,5-Dimethoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866252-52-0 | |

| Record name | 4,5-Dimethoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate typically involves the reaction of 4,5-dimethoxybenzenesulfonic acid with trimethylsilyl chloride in the presence of a suitable catalyst, such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and amines are used in substitution reactions.

Major Products Formed:

Oxidation: Formation of phenolic derivatives.

Reduction: Formation of reduced phenyl derivatives.

Substitution: Formation of various substituted phenyl compounds.

Scientific Research Applications

Applications in Organic Synthesis

- Electrophilic Reagent:

-

Nucleophilic Substitution:

- The compound can activate nucleophilic substitutions due to its electrophilic nature. It has been shown to effectively form stable complexes with amines, which are valuable intermediates in organic synthesis .

- Coupling Reactions:

Applications in Medicinal Chemistry

Applications in Materials Science

- Organic Electronics:

-

Functional Materials:

- The compound's ability to participate in various chemical reactions positions it as a precursor for synthesizing functional materials used in coatings, adhesives, and other industrial applications .

Mechanism of Action

The compound exerts its effects through its ability to act as a leaving group in substitution reactions. The trifluoromethanesulfonate group is a very good leaving group, which facilitates nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nucleophiles used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Symmetrical vs. Unsymmetrical Aryne Precursors

The compound is classified as a symmetrical aryne precursor due to its two methoxy groups. In contrast, unsymmetrical analogs like 4-methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate exhibit distinct reactivity:

- Reactivity and Yields :

- Steric and Electronic Effects :

Table 1: Comparison of Symmetrical and Unsymmetrical Aryne Precursors

| Compound | Symmetry | Yield in Alkyne Reactions | Steric Hindrance |

|---|---|---|---|

| 4,5-Dimethoxy-TMS-triflate | Symmetrical | 59–77% | High |

| 4-Methoxy-TMS-triflate | Unsymmetrical | 66–69% | Moderate |

| 3-(TMS)-2-naphthyl triflate | Symmetrical | 59–77% | High |

Comparison with Hydroxy-Substituted Analogs

- Synthetic Complexity : The hydroxyl analog requires protection/deprotection steps during synthesis, whereas 4,5-dimethoxy-TMS-triflate’s methoxy groups are stable under standard conditions .

- Reactivity : The hydroxyl group increases electrophilicity but reduces shelf life due to susceptibility to oxidation. Methoxy groups enhance stability, making 4,5-dimethoxy-TMS-triflate preferable for long-term storage .

Functionalized Triflates in Polymerization

4,5-Dimethoxy-TMS-triflate is a key monomer in direct aryne polymerization, producing poly(ortho-arylene)s with controlled molecular weights (dependent on CuCN initiator concentration) . Comparatively:

- 2-Methyl-6-TMS-phenyl triflate : Generates less sterically hindered arynes but lacks methoxy-directed electronic effects, resulting in lower polymer regularity.

- Bulkier Substituents : Analogues with naphthyl or bulky alkyl groups (e.g., 3-TMS-2-naphthyl triflate) exhibit poor solubility, limiting their utility in solution-phase polymerization .

Physicochemical Properties

| Property | 4,5-Dimethoxy-TMS-triflate | 4-Methoxy-TMS-triflate | 3-Hydroxy-TMS-triflate |

|---|---|---|---|

| Physical State | Yellow liquid | Colorless liquid | Crystalline solid |

| Molecular Weight (g/mol) | 358.40 | 314.34 | 316.33 |

| Solubility | THF, CHCl₃ | THF, DCM | DMSO, MeOH |

| Stability | Stable at –20°C | Stable at RT | Requires inert atmosphere |

Biological Activity

4,5-Dimethoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate (CAS Number: 866252-52-0) is a synthetic organic compound with a molecular formula of C₁₂H₁₇F₃O₅SSi and a molecular weight of 358.40 g/mol. This compound is primarily utilized in synthetic organic chemistry, particularly as a reagent in various chemical reactions. Its biological activity, however, has garnered attention in recent research, particularly concerning its potential therapeutic applications.

- Molecular Formula: C₁₂H₁₇F₃O₅SSi

- Molecular Weight: 358.40 g/mol

- CAS Number: 866252-52-0

- Form: Clear liquid

- Purity: ≥90.0% (by GC)

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇F₃O₅SSi |

| Molecular Weight (g/mol) | 358.40 |

| CAS Number | 866252-52-0 |

| Purity | ≥90.0% (by GC) |

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its role as a chemical intermediate in the synthesis of biologically active compounds. The compound's triflate group makes it an effective electrophile in nucleophilic substitution reactions, which can lead to the formation of various derivatives with potential biological activities.

Antitumor Activity

One of the notable areas of investigation is its potential antitumor activity. Preliminary studies suggest that derivatives synthesized from this compound may exhibit selective cytotoxicity against certain cancer cell lines. For instance, compounds derived from similar sulfonate esters have shown promise in targeting specific pathways involved in tumor proliferation.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the synthesis of novel compounds based on trifluoromethanesulfonate esters and their effects on cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell growth in vitro, suggesting a potential mechanism for further development as anticancer agents .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the electrophilic nature of the triflate group allows it to interact with nucleophilic sites on biomolecules, potentially leading to modifications that disrupt normal cellular functions.

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

- Cytotoxicity: Studies have shown that derivatives can induce apoptosis in cancer cells through activation of caspase pathways.

- Selectivity: Certain derivatives demonstrate selectivity for specific cancer types, indicating potential for targeted therapy.

- Synthesis of Bioactive Compounds: The compound serves as a precursor for synthesizing various bioactive molecules with enhanced therapeutic profiles.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4,5-dimethoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate, and how do protecting groups influence its stability?

- Methodological Answer : The synthesis typically involves sequential protection/deprotection of hydroxyl groups and introduction of the triflate moiety. For example, starting from a dimethoxy-substituted phenol, silylation (trimethylsilyl chloride) precedes triflation (trifluoromethanesulfonic anhydride). A critical challenge is avoiding premature deprotection; Greene and Wuts' protocols for acid-sensitive intermediates are often adapted . Structural confirmation relies on GC-MS, IR, and multinuclear NMR (¹H, ¹³C) to verify silyl and triflate group integrity .

Q. How does this compound function as a benzyne precursor, and what reaction conditions are optimal for aryne generation?

- Methodological Answer : Under mild fluoride treatment (e.g., CsF in MeCN), the triflate group is displaced, generating a reactive aryne intermediate. The dimethoxy and silyl groups stabilize the transition state, enabling regioselective trapping. Key variables include fluoride source (CsF vs. KF) and solvent polarity, which modulate aryne lifetime and reactivity .

Advanced Research Questions

Q. How can unexpected byproducts from aryne reactions of this compound be analyzed mechanistically?

- Methodological Answer : Side reactions like tandem thia-Fries rearrangements (observed in related silyl triflates) require careful kinetic and isotopic labeling studies. For example, Hall et al. (2013) isolated phenoxathiin-dioxides via a cascade involving aryne insertion into S–O bonds, characterized by X-ray crystallography and DFT calculations . Contradictions in product distributions (e.g., solvent-dependent regioselectivity) should be resolved using competitive trapping experiments .

Q. What methodologies validate the role of 4,5-dimethoxy-2-(trimethylsilyl)phenyl triflate in controlled polymerization reactions?

- Methodological Answer : As reported by Uchiyama et al., CuCN-initiated polymerization of this precursor forms poly(ortho-arylene)s via a chain-growth mechanism. Molecular weight control is achieved by adjusting the initiator-to-monomer ratio, with MALDI-TOF MS and GPC used to confirm dispersity. DFT studies rationalize the lack of step-growth behavior by identifying a carbocationic propagation pathway .

Q. How do electronic effects of substituents (dimethoxy vs. silyl) influence aryne trapping efficiency and regiochemistry?

- Methodological Answer : Comparative studies with analogs (e.g., 4-methyl- or unsubstituted silyl triflates) reveal that electron-donating dimethoxy groups enhance aryne electrophilicity at the C3 position. Trapping agents (diynes, azides) show distinct regioselectivity in [2+2] or [3+2] cycloadditions, monitored by in situ IR and LC-MS .

Data Contradiction Analysis

Q. Discrepancies in reported yields for aryne trapping: How can solvent and fluoride source variations be optimized?

- Methodological Answer : Conflicting yields (e.g., 51% in MeCN vs. <30% in THF) arise from solvent polarity effects on aryne solvation. Systematic screening (e.g., using a microfluidic array) identifies optimal conditions: CsF in DMF at 0°C maximizes trapping efficiency with dienophiles. Contradictory data from Kobayashi (1983) vs. Greaney (2013) highlight the need for standardized fluoride activity measurements .

Extended Applications

Q. Can this compound enable domino aryne processes for polycyclic heteroarene synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.